4-Chloro-2-nitroaniline
CAS No.: 89-63-4
Cat. No.: VC20776476
Molecular Formula: C6H5ClN2O2
Molecular Weight: 172.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89-63-4 |
|---|---|
| Molecular Formula | C6H5ClN2O2 |
| Molecular Weight | 172.57 g/mol |
| IUPAC Name | 4-chloro-2-nitroaniline |
| Standard InChI | InChI=1S/C6H5ClN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 |
| Standard InChI Key | PBGKNXWGYQPUJK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)[N+](=O)[O-])N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)[N+](=O)[O-])N |
| Colorform | Orange crystals Dark orange-yellow prisms from dil alc |
| Melting Point | 241 to 243 °F (NTP, 1992) 116.5 °C |
Introduction
Chemical Identity and Fundamental Properties
Basic Information
4-Chloro-2-nitroaniline, with CAS number 89-63-4, is a nitro-aromatic amine characterized by its distinctive orange crystalline appearance. The compound has a molecular formula of C6H5ClN2O2 and a molecular weight of 172.57 . It is also known by several synonyms including Fast Red 3GL Base, 4-Chloro-2-nitrobenzenamine, PCONA, and Para Chloro Ortho Nitro Aniline . This chemical features a benzene ring structure with an amino group (-NH2), a nitro group (-NO2), and a chlorine substituent in specific positions, which confers its characteristic properties and reactivity.
Physical and Chemical Characteristics
The physical and chemical properties of 4-Chloro-2-nitroaniline play crucial roles in determining its behavior in various applications and environmental contexts. Table 1 summarizes these key properties.
Table 1: Physical and Chemical Properties of 4-Chloro-2-nitroaniline
| Property | Value |
|---|---|
| Appearance | Bright orange powder or crystalline solid |
| Molecular Weight | 172.57 |
| Melting Point | 117-119°C |
| Boiling Point | Approximately 200°C (rough estimate) |
| Density | 1.37 |
| Refractive Index | 1.6460 (estimate) |
| Flash Point | 191°C |
| pH | 7 (0.5g/l, H2O, 20°C) |
| Water Solubility | Insoluble |
| Form | Crystalline Powder or Chunks |
| Color | Orange |
| pKa | pK1: 1.10(+1) (25°C) |
These properties indicate that 4-Chloro-2-nitroaniline is a stable solid at room temperature with relatively low water solubility . The high melting and flash points suggest that it has limited volatility and requires significant heating before posing fire hazards .
Synthesis and Production Methods
Industrial Synthesis
The commercial production of 4-Chloro-2-nitroaniline typically employs amination reactions of chlorinated nitrobenzene derivatives. One common industrial method involves the amination of 1,4-dichloro-2-nitrobenzene at approximately 165°C, using a process similar to that described for the synthesis of 2-nitroaniline . This method relies on the nucleophilic aromatic substitution reaction where the chlorine atom is displaced by an amino group.
Laboratory Preparation Methods
Several laboratory-scale synthetic routes exist for preparing 4-Chloro-2-nitroaniline. One documented approach involves the reduction of 3,4-dinitrochlorobenzene using sodium tetrahydroborate in an ethanol-water mixture at room temperature . This green chemistry approach employs starch-stabilized gold nanoparticles as catalysts and can achieve yields of approximately 90% .
The reaction typically proceeds as follows:
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Preparation of the catalyst system (starch-stabilized gold nanoparticles)
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Addition of the nitroarene substrate (0.5 mmol) to the catalyst (0.1 mol%)
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Addition of NaBH4 (2.5 mmol) as the reducing agent
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Stirring in a water-ethanol mixture (1:1) at room temperature for the appropriate reaction time
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Extraction of the product with ethyl acetate followed by purification via column chromatography
This method represents a more environmentally friendly approach compared to traditional reduction procedures that might employ more hazardous reagents or conditions .
Applications and Industrial Uses
Pigment Production
The predominant industrial application of 4-Chloro-2-nitroaniline is as an intermediate in the synthesis of pigments . The compound's structure makes it particularly suitable for conversion into azo dyes and pigments, which find extensive use in coloring textiles, plastics, and printing inks. The greatest potential for human exposure to 4-chloro-2-nitroaniline occurs during the production and use of these pigments .
Toxicological Profile
Toxicokinetics
Research on the toxicokinetics of 4-Chloro-2-nitroaniline provides insights into how this compound behaves in biological systems. In studies using radiolabeled 4-Chloro-2-nitroaniline in rats, the chemical demonstrated rapid absorption, distribution, metabolism, and excretion following both oral and intravenous administration . Key findings from these toxicokinetic studies include:
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Within 15 minutes of administration, the compound was detected in blood, liver, muscle, adipose tissue, and skin
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Higher concentrations were observed in the kidneys and bladder, likely associated with excretion pathways
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More than 95% of the total radioactivity was cleared from the body within 1 hour
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Near-complete clearance was achieved within 3 days
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The chemical was metabolized into 8 different metabolites with only trace amounts of the parent compound detected in urine
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No parent compound was detected in bile or feces
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Approximately 70% of the total dose was excreted in urine as a sulfate conjugate of a single metabolite
These findings suggest that 4-Chloro-2-nitroaniline undergoes extensive metabolism in mammalian systems and is primarily eliminated through renal excretion.
Toxicity Studies
Experimental studies have investigated the toxic effects of 4-Chloro-2-nitroaniline on biological systems. One notable study compared the toxicity of 4-Chloro-2-nitroaniline (4C2NA) with 2-Chloro-4-nitroaniline (2C4NA) using isolated rat hepatocytes . The researchers exposed the hepatocytes to concentrations of 0.2 and/or 2 mM of these compounds for 1-3 hours and observed the following effects:
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At the higher concentration (2 mM), both compounds induced a statistically significant loss of cellular viability after 3 hours of exposure (p < 0.01 compared to control)
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Cell viability, as measured by Trypan Blue staining, was reduced to 58 ± 7% for cells exposed to 4C2NA
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Both chloronitroanilines caused hepatocellular and microsomal damage, as demonstrated by conspicuous changes in LDH and G-6-Pase enzyme activities (p < 0.01)
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Exposure to 2 mM of 4C2NA produced a marked depletion of intracellular glutathione (GSH) after 3 hours (13 mM/10^6 cells; p < 0.01)
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The study concluded that 2C4NA may induce more severe cellular damage than 4C2NA, though both compounds demonstrated significant toxicity
These findings indicate that 4-Chloro-2-nitroaniline has toxic effects on hepatocytes, particularly at higher concentrations, and suggest that its mechanism of toxicity may involve depletion of cellular antioxidant defenses.
Purification Methods
For laboratory and analytical applications requiring high-purity 4-Chloro-2-nitroaniline, several purification methods have been documented. The compound can be crystallized from various solvents including:
After crystallization, the purified compound should be dried for approximately 10 hours at 60°C under vacuum to remove residual solvent. Sublimation of the compound has also been reported to yield a product with a melting point of 115.5-116°C, indicating high purity .
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